molecular formula C10H13N3O3 B7576356 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid

3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid

Cat. No. B7576356
M. Wt: 223.23 g/mol
InChI Key: KRAOZKXQAPTPOU-UHFFFAOYSA-N
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Description

3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid, also known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMPA is a derivative of pyridine and is known to exhibit promising biological activities, making it a potential candidate for drug development.

Mechanism of Action

3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid exerts its biological effects by inhibiting the activity of enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the disruption of the enzyme's function and subsequently affects the physiological processes that the enzyme is involved in.
Biochemical and Physiological Effects:
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. These effects have been attributed to the compound's ability to inhibit the activity of enzymes involved in these processes.

Advantages and Limitations for Lab Experiments

3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has several advantages for laboratory experiments, including its high potency and selectivity towards specific enzymes. However, the compound's complex synthesis method and potential toxicity limit its widespread use in laboratory experiments.

Future Directions

There are several potential future directions for the study of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid's potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the potential side effects and toxicity of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid to ensure its safety for therapeutic use.
In conclusion, 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against various enzymes makes it a potential candidate for drug development, particularly in the treatment of neurological disorders. However, further studies are needed to fully understand the compound's mechanism of action, potential side effects, and toxicity, as well as to develop more efficient synthesis methods.

Synthesis Methods

3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid can be synthesized through a multistep process involving the reaction of 2-amino-4-chloropyridine with various reagents, such as ethyl 2-chloroacetate, followed by the reaction with hydrazine hydrate and sodium hydroxide. The final product is obtained after the reaction with acetic anhydride and glacial acetic acid.

Scientific Research Applications

3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition has been linked to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[(2-carbamoylpyridin-4-yl)-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-13(5-3-9(14)15)7-2-4-12-8(6-7)10(11)16/h2,4,6H,3,5H2,1H3,(H2,11,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAOZKXQAPTPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC(=NC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid

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